
(S)-Purvalanol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Purvalanol B is the S enantiomer of Purvalanol B. Purvalanol B is a cyclin-dependent kinase inhibitor.
Biologische Aktivität
(S)-Purvalanol B is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its biological activities, particularly in cancer research and parasitology. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for therapeutic applications.
This compound functions primarily as an ATP-competitive inhibitor of CDKs, which are crucial for cell cycle regulation. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in various cancer cell lines. The compound's ability to disrupt the phosphorylation of retinoblastoma protein (Rb) and upregulate tumor suppressor proteins like p53 has been well documented.
Key Mechanisms:
- Cell Cycle Arrest: Induces subG1 cell population increase in HCT 116 colon cancer cells after treatment .
- Apoptosis Induction: Promotes apoptotic pathways through caspase activation .
- Endoplasmic Reticulum (ER) Stress: Triggers ER stress responses leading to autophagy activation .
Biological Activity in Cancer Models
Numerous studies have evaluated the effects of this compound on different cancer cell lines, demonstrating its cytotoxic effects and potential as an anticancer agent.
Case Study: HCT 116 Colon Cancer Cells
- Cell Viability: Treatment with 15 μM of this compound decreased cell viability by 25% at 24 hours and 40% at 48 hours .
- Cell Cycle Analysis: Flow cytometry revealed an increase in the subG1 phase from 1.7% to 8.9% over 48 hours, indicating increased apoptosis .
- Protein Expression Changes: Immunoblotting showed increased p53 levels after 48 hours and downregulation of phosphorylated Rb after 12 hours .
Effects on Plasmodium falciparum
Recent research has explored the potential antimalarial properties of this compound, particularly against Plasmodium falciparum, the causative agent of malaria.
Findings:
- Inhibition of Schizont Formation: this compound significantly reduced the ability of late-stage trophozoites to form multinucleated schizonts .
- Proteomic Changes: Quantitative proteomic analysis identified upregulation of proteasome components and thioredoxin reductase in treated parasites, suggesting increased oxidative stress .
Protein Change | Type | Description |
---|---|---|
Upregulated | Proteasome Subunits | Involved in protein degradation |
Upregulated | Thioredoxin Reductase | Maintains redox homeostasis |
Downregulated | Helicase | Involved in RNA metabolism |
Downregulated | RNA-binding Protein | Regulates gene expression |
Wissenschaftliche Forschungsanwendungen
Cancer Research Applications
(S)-Purvalanol B has shown significant promise in cancer therapy due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Mechanism of Action:
- The compound primarily functions by inhibiting the phosphorylation activities of cyclin-dependent kinases, leading to cell cycle arrest at the G1/S transition and subsequent apoptosis.
- It has been observed to interact selectively with cyclin-dependent kinase complexes, demonstrating high affinity for Cdk2/cyclin A and Cdk5/p35 complexes.
Case Studies:
- Colon Cancer: In studies involving HCT 116 colon cancer cells, this compound was found to decrease cell viability in a dose-dependent manner, with significant apoptosis observed after 48 hours of treatment. The compound increased the expression of pro-apoptotic proteins such as p53 and downregulated phosphorylated retinoblastoma protein .
- Prostate Cancer: A novel analog, VMY-1-103, derived from this compound, demonstrated enhanced anti-tumor activity in LNCaP prostate cancer cells compared to this compound itself. This analog not only inhibited cell cycle progression but also allowed for real-time imaging of cellular uptake due to its fluorescent properties .
Antimalarial Applications
Recent studies have explored the potential of this compound as an antimalarial agent against Plasmodium falciparum, the parasite responsible for malaria.
Research Findings:
- A study indicated that this compound administration significantly reduced the ability of late-stage P. falciparum trophozoites to form multinucleated schizonts. Although it did not significantly alter parasitemia levels, it upregulated several proteins associated with oxidative stress response within the parasite .
- The compound’s effects on the proteasome complex and thioredoxin reductase suggest a potential mechanism by which it exerts its antimalarial effects, although its overall efficacy as a therapeutic agent remains limited .
Structural Comparisons with Other Kinase Inhibitors
This compound has been compared with other cyclin-dependent kinase inhibitors to highlight its unique properties:
Compound Name | Target Kinase(s) | Potency (IC50) | Unique Features |
---|---|---|---|
This compound | Cdk2/cyclin A, Cdk2/cyclin E | 6 nM | Highly selective for specific Cdk complexes |
Purvalanol A | Cdk2 | 50 nM | Less selective than this compound |
Roscovitine | Cdk1, Cdk2 | 30 nM | Broad-spectrum Cdk inhibitor |
Flavopiridol | Cdk1, Cdk2 | 30 nM | Also inhibits other kinases like P38 MAPK |
Alsterpaullone | Cdk2 | 50 nM | Exhibits unique anti-inflammatory properties |
This table illustrates that this compound stands out due to its high specificity and potency against specific cyclin-dependent kinase complexes, making it a valuable candidate for further development in cancer therapies.
Eigenschaften
Molekularformel |
C20H25ClN6O3 |
---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
2-chloro-4-[[2-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid |
InChI |
InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m1/s1 |
InChI-Schlüssel |
ZKDXRFMOHZVXSG-OAHLLOKOSA-N |
SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl |
Isomerische SMILES |
CC(C)[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl |
Kanonische SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.